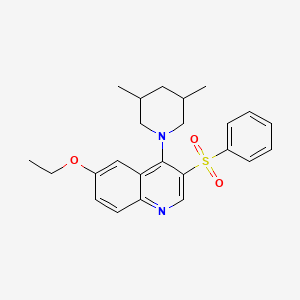
4-(3,5-Dimethylpiperidin-1-yl)-6-ethoxy-3-(phenylsulfonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dimethylpiperidin-1-yl)-6-ethoxy-3-(phenylsulfonyl)quinoline, also known as E-4031, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective blocker of the rapid component of the delayed rectifier potassium current in cardiac cells, and has been shown to have a number of potential applications in the field of cardiovascular research.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Quinoline derivatives have been extensively studied for their synthesis and biological activities. For instance, the synthesis of tetracyclic quinolines with DNA intercalative properties, KB cytotoxicity, antitumor activity, and the ability to induce topoisomerase II-dependent DNA cleavage demonstrates the potential of quinoline derivatives in cancer research and treatment. These compounds, such as the indoloquinoline derivative, exhibited potent activity against P388 leukemia and solid tumors like M5076 sarcoma, B16 melanoma, and colon 38 carcinoma, comparable to known drugs like m-AMSA (Yamato et al., 1989).
Corrosion Inhibition
Quinoline derivatives also serve as effective corrosion inhibitors, showcasing their utility in materials science and engineering. The corrosion mitigation effect of certain quinoline derivatives was analyzed using techniques like weight loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarizations, revealing significant inhibition efficiencies and adsorption characteristics on metal surfaces. These findings underscore the potential of quinoline derivatives in protecting metals against corrosion, contributing to the longevity and durability of materials (Singh et al., 2016).
Antiviral and Anticancer Agents
The exploration of quinoline derivatives extends into the development of antiviral and anticancer agents. For example, the synthesis and evaluation of 2-phenylamino-4-phenoxyquinoline derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors indicate the potential of these compounds in treating human immunodeficiency virus (HIV). These derivatives exhibit significant inhibitory concentrations against HIV-1 RT, highlighting their promise as therapeutic agents in combating HIV/AIDS (Makarasen et al., 2022).
Electrochemical Studies
Electrochemical studies of quinoline derivatives, such as nifedipine and its analogs, have contributed to our understanding of their reactivity and stability in protic media. These studies offer insights into the electrochemical behavior of quinoline derivatives, providing valuable information for their application in various scientific and industrial fields (Hazard et al., 1991).
Safety and Hazards
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-ethoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-4-29-19-10-11-22-21(13-19)24(26-15-17(2)12-18(3)16-26)23(14-25-22)30(27,28)20-8-6-5-7-9-20/h5-11,13-14,17-18H,4,12,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASFXZWYPVOGDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CC(CC(C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methylphenyl)-4-oxochromen-7-yl]acetamide](/img/structure/B2942789.png)
![2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2942790.png)

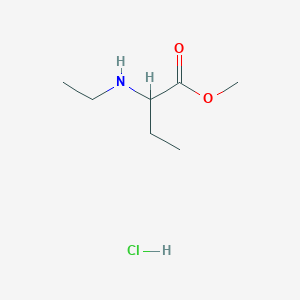
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2942795.png)
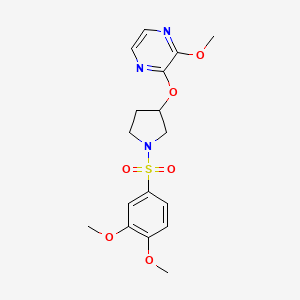
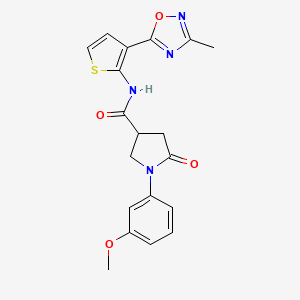

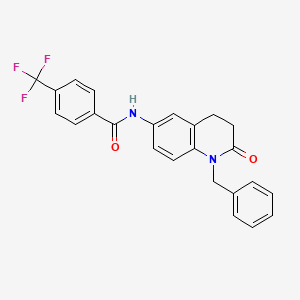
![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydroxy-2H-chromen-2-one](/img/structure/B2942804.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2942805.png)
![2-(ethylthio)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2942809.png)
![N-benzyl-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2942810.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2942811.png)